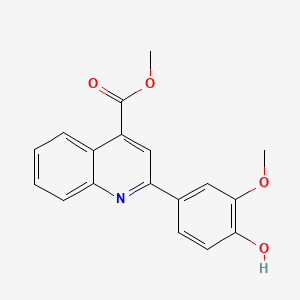
2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, similar to 2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester, often involves multi-step chemical reactions starting from readily available materials. For example, Bänziger et al. (2000) described a practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, showcasing the feasibility of large-scale manufacturing for such compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in their chemical behavior and biological activity. Techniques such as NMR and IR spectroscopy are typically employed to elucidate these structures. For instance, the synthesis and structural elucidation of related quinoline derivatives have been reported, emphasizing the importance of molecular structure in understanding the compound's properties and reactivity.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. The reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions, which are pivotal for modifying the quinoline core and introducing functional groups that modulate the compound's biological activity and chemical properties. For example, Venkatesan et al. (2010) detailed a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters, demonstrating the versatility of quinoline chemistry (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives, including those containing hydroxyl and methoxy groups, demonstrate significant effectiveness as anticorrosive materials for metallic surfaces. They function by forming stable chelating complexes with metal atoms, thus preventing corrosion. This application highlights the role of such compounds in extending the lifespan and durability of metals in various industrial contexts (Verma, Quraishi, & Ebenso, 2020).
Anticancer Agents
Cinnamic acid derivatives, which share structural features with the compound , have been studied for their anticancer potentials. These studies emphasize the importance of the phenyl acrylic acid functionality in synthesizing traditional and novel synthetic antitumor agents. The medicinal research into these derivatives has seen a resurgence in interest due to their significant antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Biological Activities of Caffeic Acid Derivatives
Caffeic acid derivatives, including those from Salvia miltiorrhiza, exhibit a wide range of biological activities, such as antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties. These activities are attributed to their structural diversity, indicating the potential of similar compounds for drug discovery and the development of new therapeutic agents (Jiang et al., 2005).
Antioxidant Properties
Hydroxycinnamic acids, characterized by specific structural modifications such as the presence of hydroxyl groups, demonstrate pronounced antioxidant activities. These properties are leveraged in medicinal chemistry to develop more potent antioxidant molecules, suggesting a potential area of application for similar compounds in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
特性
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-17-9-11(7-8-16(17)20)15-10-13(18(21)23-2)12-5-3-4-6-14(12)19-15/h3-10,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBSPDBBULDMAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694382 |
Source


|
| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate | |
CAS RN |
133676-10-5 |
Source


|
| Record name | Methyl 2-(4-hydroxy-3-methoxyphenyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133676-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/no-structure.png)